1-(2-Furylmethyl)piperidine-4-carboxylic acid
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Overview
Description
1-(2-Furylmethyl)piperidine-4-carboxylic acid is a piperidine derivative with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Furylmethyl)piperidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 2-furylmethylamine with piperidine-4-carboxylic acid under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. The mixture is heated to reflux for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Furylmethyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Furylmethyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Furylmethyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
1-(2-Furylmethyl)piperidine-4-carboxylic acid can be compared with other piperidine derivatives such as:
Piperidine-4-carboxylic acid: Lacks the furylmethyl group, resulting in different chemical and biological properties.
2-Furylmethylamine: Contains the furylmethyl group but lacks the piperidine ring, leading to distinct reactivity and applications.
N-Methylpiperidine-4-carboxylic acid: Similar structure but with a methyl group instead of the furylmethyl group, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its combination of the furylmethyl group and the piperidine ring, which imparts specific chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c13-11(14)9-3-5-12(6-4-9)8-10-2-1-7-15-10/h1-2,7,9H,3-6,8H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODLAFGCWHHWTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647997 |
Source
|
Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874832-33-4 |
Source
|
Record name | 1-[(Furan-2-yl)methyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80647997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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